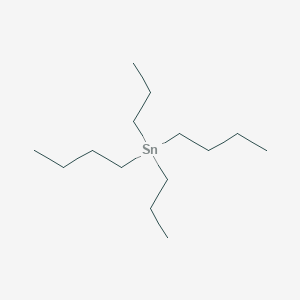![molecular formula C13H15NOS B14144449 1,2,3,4,4a,11a-Hexahydrodibenzo[b,f][1,4]thiazepin-11(10H)-one CAS No. 120425-67-4](/img/structure/B14144449.png)
1,2,3,4,4a,11a-Hexahydrodibenzo[b,f][1,4]thiazepin-11(10H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4,4a,11a-Hexahydrodibenzo[b,f][1,4]thiazepin-11(10H)-one is a heterocyclic compound that features a thiazepine ring fused with two benzene rings
Méthodes De Préparation
The synthesis of 1,2,3,4,4a,11a-Hexahydrodibenzo[b,f][1,4]thiazepin-11(10H)-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a dibenzothiazepine derivative with a suitable reagent under controlled temperature and pressure can yield the desired compound. Industrial production methods may involve optimization of these reactions to enhance yield and purity, often utilizing catalysts and advanced purification techniques.
Analyse Des Réactions Chimiques
1,2,3,4,4a,11a-Hexahydrodibenzo[b,f][1,4]thiazepin-11(10H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of reduced thiazepine derivatives.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the benzene rings, often using halogenated reagents under basic conditions.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure optimal reaction rates. Major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.
Applications De Recherche Scientifique
1,2,3,4,4a,11a-Hexahydrodibenzo[b,f][1,4]thiazepin-11(10H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic components.
Mécanisme D'action
The mechanism of action of 1,2,3,4,4a,11a-Hexahydrodibenzo[b,f][1,4]thiazepin-11(10H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may bind to certain receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
1,2,3,4,4a,11a-Hexahydrodibenzo[b,f][1,4]thiazepin-11(10H)-one can be compared with other similar compounds, such as:
1,2,3,4,4a,9b-Hexahydrodibenzofuran: This compound has a similar fused ring structure but lacks the thiazepine ring, leading to different chemical and biological properties.
10,11-Dihydro-5H-dibenzo[b,f]azepine: This compound features an azepine ring instead of a thiazepine ring, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its thiazepine ring, which imparts specific chemical reactivity and potential biological activities not found in its analogs.
Propriétés
Numéro CAS |
120425-67-4 |
|---|---|
Formule moléculaire |
C13H15NOS |
Poids moléculaire |
233.33 g/mol |
Nom IUPAC |
6a,7,8,9,10,10a-hexahydro-5H-benzo[b][1,4]benzothiazepin-6-one |
InChI |
InChI=1S/C13H15NOS/c15-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)14-13/h2,4,6,8-9,11H,1,3,5,7H2,(H,14,15) |
Clé InChI |
QBPOUOPUQDGUQY-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)C(=O)NC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![benzyl [1-(1H-Tetrazol-5-yl)ethyl]carbamate](/img/structure/B14144368.png)
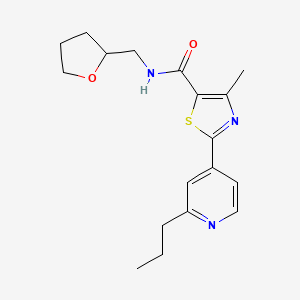
![N'-[4-(2-Chloro-2-phenylethoxy)phenyl]-N,N-dimethylurea](/img/structure/B14144381.png)
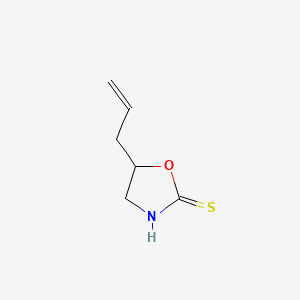
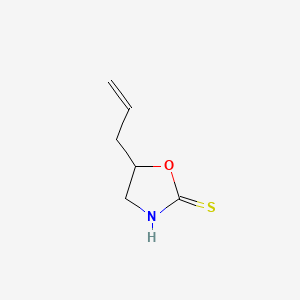

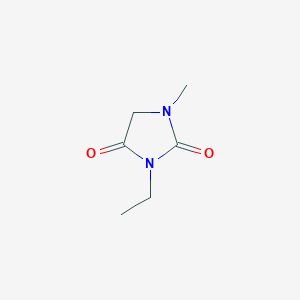
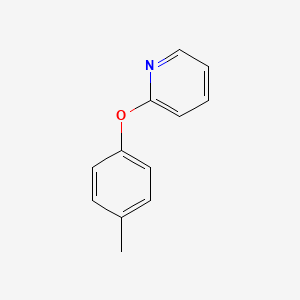

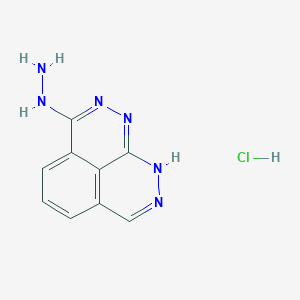
![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide](/img/structure/B14144431.png)
![N,N-Diethyl-N-[(5-nitrofuran-2-yl)methyl]ethanaminium iodide](/img/structure/B14144434.png)
